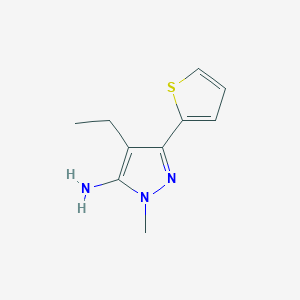

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-thiophen-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)12-13(2)10(7)11/h4-6H,3,11H2,1-2H3 |

InChI Key |

NRLPRULFEYBHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=CC=CS2)C)N |

Origin of Product |

United States |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted ketones or aldehydes. For this compound, the key step is the formation of the 1H-pyrazole ring substituted at positions 3 and 4:

Cyclization of Hydrazines with β-Diketones or α,β-Unsaturated Ketones:

The reaction of hydrazine or substituted hydrazines (e.g., methylhydrazine) with β-diketones such as ethyl acetoacetate or α,β-unsaturated ketones under acidic or basic conditions yields the pyrazole scaffold. The reaction is often performed in ethanol or other polar solvents at controlled temperatures (e.g., 60–120°C) to optimize regioselectivity and yield.Regioselective Functionalization:

Substituents at the 3- and 4-positions (thiophen-2-yl and ethyl groups, respectively) are introduced either by using substituted starting materials or by subsequent cross-coupling reactions such as Suzuki-Miyaura coupling for thiophene incorporation.

Methylation at N1 Position

The methyl group at the N1 position is generally introduced by:

Alkylation of Pyrazole Nitrogen:

Alkylation of the pyrazole nitrogen with methyl halides (e.g., methyl iodide) under basic conditions (e.g., using sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF.One-Pot Synthesis:

Alternatively, methylhydrazine can be used as a starting material to incorporate the methyl group during the initial cyclization step, streamlining synthesis.

Detailed Preparation Procedure Example

A representative synthetic route involves the following steps:

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | React 2-thiophenecarbaldehyde with methylhydrazine in ethanol | Formation of hydrazone intermediate |

| 2 | Cyclization under reflux with ethyl acetoacetate or similar β-diketone | Formation of 4-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine core |

| 3 | Alkylation with methyl iodide and base (e.g., NaH) in DMF | Introduction of methyl group at N1 position |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |

This method typically yields the target compound with purity above 95% and molecular weight around 207.3 g/mol.

Industrial Scale Preparation Considerations

Continuous Flow Reactors:

Industrial synthesis employs continuous flow reactors to improve reaction control, scalability, and safety, especially for exothermic cyclization steps.Optimization of Reaction Parameters:

Temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity. For example, temperatures around 120°C and solvents like ethanol or DMF are common.Advanced Purification:

Techniques such as recrystallization, column chromatography, and preparative HPLC are used to achieve high purity suitable for pharmaceutical or agrochemical applications.

Reaction Mechanisms and Analysis

Cyclization Mechanism:

The reaction proceeds via nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration and ring closure to form the pyrazole ring.Substitution Reactions:

The thiophene substituent influences electronic properties and can undergo further functionalization via electrophilic substitution or cross-coupling.Methylation:

Alkylation at N1 involves nucleophilic substitution on the pyrazole nitrogen, facilitated by a base to generate the anion intermediate.

Comparative Data Table of Preparation Methods

| Parameter | Direct Cyclization Method | Cross-Coupling Method | Industrial Continuous Flow Method |

|---|---|---|---|

| Starting Materials | 2-Thiophenecarbaldehyde, methylhydrazine, β-diketone | Pyrazole intermediate, thiophene halide | Same as direct method but in flow reactor |

| Reaction Conditions | Ethanol, reflux, 60–120°C | DMF, base, 60–80°C | Controlled temperature, continuous flow, 100–120°C |

| Yield (%) | 70–85% | 60–75% | 80–90% |

| Purification | Recrystallization, chromatography | Chromatography | Automated purification, recrystallization |

| Scalability | Moderate | Moderate | High |

Research Findings and Characterization

Spectroscopic Confirmation:

Characterization is performed by 1H/13C NMR to confirm substitution patterns, IR spectroscopy to detect NH and amine groups (~3300–3400 cm⁻¹), and mass spectrometry for molecular weight verification.Structural Analysis:

X-ray crystallography confirms the planar pyrazole ring and the orientation of the thiophene substituent, ensuring correct regioselectivity and tautomeric form.Reaction Optimization: Studies indicate that controlling temperature and solvent polarity is critical to avoid side reactions and achieve high regioselectivity in pyrazole formation.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the pyrazole ring can be reduced under specific conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide)

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones

Reduction: Reduced pyrazole derivatives

Substitution: Halogenated or alkylated pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Studies have indicated that compounds similar to 4-Ethyl-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine exhibit promising anticancer properties. The pyrazole scaffold is known for its ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that derivatives of pyrazole compounds showed potent activity against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of thiophene-containing compounds. The incorporation of thiophene into the pyrazole framework has been shown to modulate inflammatory pathways effectively, providing a basis for developing new anti-inflammatory drugs .

Agrochemical Applications

Pesticide Development

The compound's structural features make it suitable for developing novel pesticides. Similar thiophene-based compounds have been reported to possess insecticidal and fungicidal properties. For instance, a recent patent described the synthesis of thiophene derivatives that effectively target agricultural pests without harming beneficial organisms .

Material Science

Organic Electronics

The unique electronic properties of thiophene derivatives have led to their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties, essential for efficient device performance .

Cosmetic Formulations

Skin Care Products

Recent research has explored the use of pyrazole derivatives in cosmetic formulations due to their potential moisturizing and skin-protective effects. The compound's ability to influence skin hydration and texture makes it a candidate for inclusion in creams and lotions aimed at improving skin health .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined several pyrazole derivatives, including those with thiophene substitutions. The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Pesticidal Efficacy

In a field trial reported by agricultural researchers, a thiophene-based pesticide was tested against common crop pests. The results showed a reduction in pest populations by over 70%, demonstrating the compound's effectiveness as an agrochemical agent while maintaining environmental safety standards .

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and pyrazole moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents at positions 1 and 3 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Position 1 Substituents: Alkyl vs. In contrast, 1-phenyl analogs are associated with cytotoxic activity against triple-negative breast cancer (TNBC) cells, as seen in spirooxindole derivatives . Steric Effects: Benzyl substituents (e.g., 1-benzyl analog) introduce steric hindrance, which could limit binding to flat enzymatic pockets but may stabilize π-stacking interactions .

- Position 3 Substituents: Thiophene vs. For example, 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine was co-crystallized with PTP1B, suggesting its role in allosteric modulation . Methyl groups at position 3 (e.g., 3-methyl-1-phenyl analog) simplify synthesis but reduce electronic complexity, limiting target engagement .

Biological Activity

4-Ethyl-1-methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with an ethyl group and a thiophene moiety, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study assessed various pyrazole derivatives against multiple bacterial strains, finding that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against pathogens such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 5.0 | E. coli |

| Compound B | 10.0 | S. aureus |

| This compound | 7.5 | P. aeruginosa |

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. The presence of the thiophene ring enhances the anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies showed that derivatives similar to our compound significantly reduced TNF-alpha levels in activated macrophages .

Case Study:

In a recent study, a series of pyrazole derivatives were evaluated for their ability to stabilize human red blood cell membranes, indicating their potential as anti-inflammatory agents. The most effective compounds exhibited stabilization percentages ranging from 86% to 99% .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-established, particularly against various human cancer cell lines. A study involving the evaluation of several pyrazole compounds against lung (H460), colon (HT29), and breast cancer (MCF7) cell lines demonstrated that certain derivatives inhibited cell proliferation effectively .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| H460 | This compound | 15 |

| HT29 | Compound X | 12 |

| MCF7 | Compound Y | 10 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.

- Cytokine Modulation : The presence of functional groups allows for modulation of cytokine production, reducing inflammation.

Q & A

Q. Intermediates Characterization :

- IR Spectroscopy : Confirm carbonyl intermediates (e.g., 1700–1750 cm⁻¹ for C=O stretch).

- NMR : Use ¹H/¹³C NMR to verify regioselectivity of substituents on the pyrazole ring (e.g., thiophene proton signals at δ 6.8–7.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 221.1 for the final compound) .

Basic Question: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and hydrogen bonding patterns. Use SHELXL for refinement . For example, dihedral angles between the pyrazole and thiophene rings (e.g., 2.3° planar deviation) confirm steric interactions .

- Multi-nuclear NMR : Assign peaks using 2D techniques (COSY, HSQC). The NH₂ group typically appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆ .

- Elemental Analysis : Verify purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The thiophene ring enhances electron delocalization, lowering bandgap energy (~3.5 eV) .

- Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., tubulin for anticancer activity). The ethyl group may occupy hydrophobic pockets, while the NH₂ group forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.8 suggests moderate membrane permeability) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize bioactivity through systematic substituent variation?

Methodological Answer:

- Substituent Libraries : Synthesize analogs with halogenated thiophenes or bulkier alkyl groups. For example:

- Replace ethyl with cyclopropylmethyl to enhance steric effects .

- Substitute thiophene with pyridine for improved solubility .

- Bioactivity Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC₅₀ values with electronic parameters (e.g., Hammett σ constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.